PNA5 is synthesized from the native Angiotensin-(1-7) peptide through solid-phase peptide synthesis techniques. It belongs to the class of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA but with a peptide backbone. This classification allows PNA5 to engage in hybridization with nucleic acids, providing unique biochemical properties that facilitate its applications in therapeutic contexts .
The synthesis of PNA5 employs Solid Phase Peptide Synthesis (SPPS), which allows for the efficient assembly of peptides on a resin support. The process involves several key steps:
The synthesis process has been optimized for reproducibility and efficiency, allowing for the production of PNA5 in sufficient quantities for research and potential clinical applications .
PNA5's structure can be characterized by its helical conformation, which resembles that of natural DNA and RNA duplexes. This structural similarity enhances its ability to hybridize with complementary nucleic acid sequences.
PNA5 participates in several chemical reactions typical of peptide nucleic acids:
PNA5 acts primarily through its interaction with the Mas receptor:
PNA5 exhibits several notable physical and chemical properties:
PNA5 has several promising applications in scientific research and medicine:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0